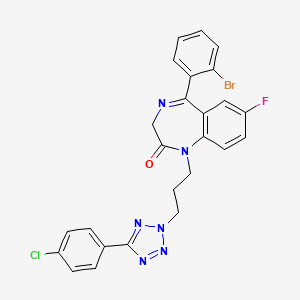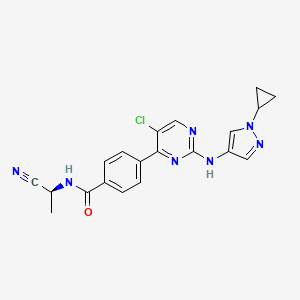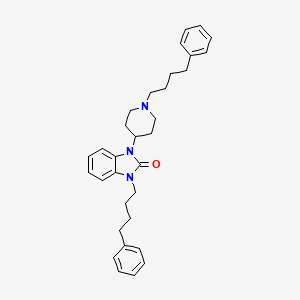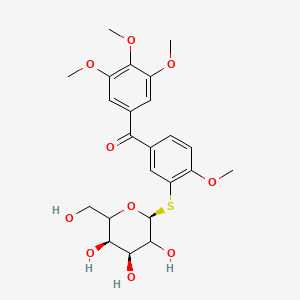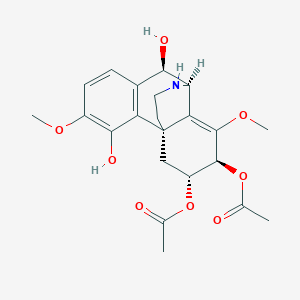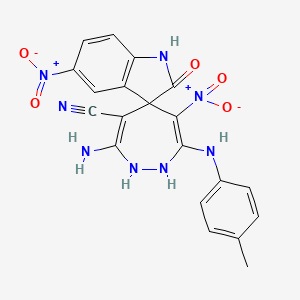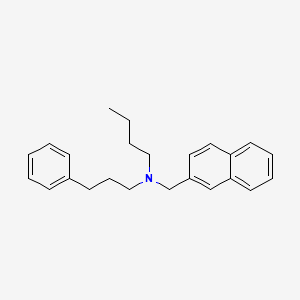
BChE-IN-14
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BChE-IN-14 is a selective inhibitor of butyrylcholinesterase, an enzyme that hydrolyzes esters of choline. Butyrylcholinesterase is found in various tissues, including the liver and blood plasma, and plays a role in the breakdown of acetylcholine, a neurotransmitter. Inhibitors of butyrylcholinesterase, such as this compound, are of significant interest in the treatment of neurodegenerative diseases like Alzheimer’s disease, where they help to increase acetylcholine levels in the brain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of BChE-IN-14 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The synthetic route may involve the use of various reagents and catalysts to achieve the desired chemical transformations. For example, the preparation might start with the formation of a core structure, followed by the introduction of functional groups through reactions such as alkylation, acylation, or cyclization. Reaction conditions, such as temperature, solvent, and reaction time, are optimized to maximize yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis to a larger scale, with considerations for cost, efficiency, and safety. This may include the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as crystallization or chromatography to ensure the compound meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
BChE-IN-14 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Hydrolysis: Breaking of chemical bonds through the addition of water.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as pH, temperature, and solvent choice are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various functionalized analogs.
Aplicaciones Científicas De Investigación
BChE-IN-14 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of enzyme inhibition and to develop new synthetic methodologies.
Biology: Employed in research on cholinergic neurotransmission and the role of butyrylcholinesterase in various physiological processes.
Medicine: Investigated as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer’s disease, where it helps to increase acetylcholine levels and improve cognitive function.
Industry: Utilized in the development of diagnostic assays and as a reference compound in the quality control of pharmaceuticals.
Mecanismo De Acción
BChE-IN-14 exerts its effects by binding to the active site of butyrylcholinesterase, thereby inhibiting its enzymatic activity. This inhibition prevents the hydrolysis of acetylcholine, leading to increased levels of acetylcholine in the synaptic cleft. The molecular targets of this compound include the catalytic active site and peripheral anionic site of butyrylcholinesterase. The pathways involved in its mechanism of action are related to cholinergic neurotransmission and the regulation of acetylcholine levels.
Comparación Con Compuestos Similares
BChE-IN-14 can be compared with other butyrylcholinesterase inhibitors, such as:
Donepezil: A well-known acetylcholinesterase inhibitor with some butyrylcholinesterase inhibitory activity.
Rivastigmine: Another acetylcholinesterase inhibitor that also inhibits butyrylcholinesterase.
Galantamine: Primarily an acetylcholinesterase inhibitor with limited butyrylcholinesterase inhibition.
The uniqueness of this compound lies in its selectivity for butyrylcholinesterase over acetylcholinesterase, making it a valuable tool for studying the specific role of butyrylcholinesterase in various biological processes and for developing targeted therapies for neurodegenerative diseases.
Propiedades
Fórmula molecular |
C24H29N |
|---|---|
Peso molecular |
331.5 g/mol |
Nombre IUPAC |
N-(naphthalen-2-ylmethyl)-N-(3-phenylpropyl)butan-1-amine |
InChI |
InChI=1S/C24H29N/c1-2-3-17-25(18-9-12-21-10-5-4-6-11-21)20-22-15-16-23-13-7-8-14-24(23)19-22/h4-8,10-11,13-16,19H,2-3,9,12,17-18,20H2,1H3 |
Clave InChI |
NAKYNKMYONGAHY-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(CCCC1=CC=CC=C1)CC2=CC3=CC=CC=C3C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


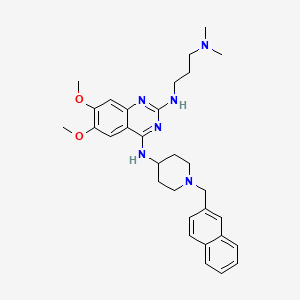
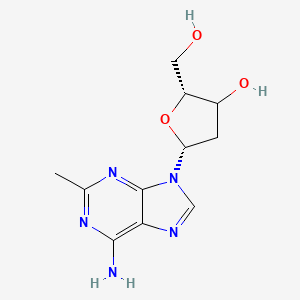
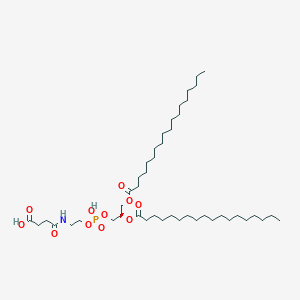

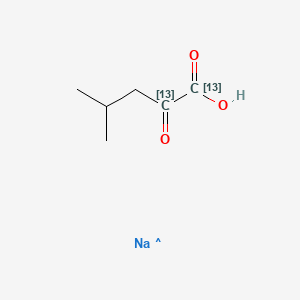
![10-[[1-[2-(2-Fluoroethoxy)ethyl]triazol-4-yl]methyl]-2-methoxy-5,6-dimethylacridin-9-one](/img/structure/B12397535.png)
![1-[(2R,3R,5R)-5-azido-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12397539.png)
